molecular formula C11H13N3O B1602517 4-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 895010-58-9

4-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B1602517
CAS No.: 895010-58-9
M. Wt: 203.24 g/mol
InChI Key: SXSXFYAJYMOMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine” is a chemical compound with a pyrazole core, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a methoxyphenyl group and an amine group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. Additionally, it has a methoxyphenyl group attached to one carbon of the pyrazole ring, and a methyl group and an amine group attached to another carbon of the pyrazole ring .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction. The exact reactions that this specific compound would undergo depend on the reaction conditions and the other compounds present .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of pyrazoles include moderate to high stability, good solubility in polar solvents, and the ability to form hydrogen bonds .

Scientific Research Applications

Synthesis and Characterization

  • A study by Bawa, Ahmad, and Kumar (2009) describes the direct reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, an approach useful for synthesizing secondary amines. This method is significant in creating biologically active molecules and pharmaceutical ingredients (Bawa, Ahmad, & Kumar, 2009).
  • Hayvalı, Unver, and Svoboda (2010) synthesized and characterized new Schiff base ligands, including compounds related to 4-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine. These compounds were studied using various spectroscopic methods, revealing insights into tautomeric equilibria (Hayvalı, Unver, & Svoboda, 2010).

Pharmaceutical and Biological Activity

  • Kaping, Kalita, Sunn, et al. (2016) synthesized novel pyrazolo[1,5-a]pyrimidine derivatives, including 5-(4-methoxyphenyl)-1H-pyrazol-3-amine. These compounds were screened for anti-inflammatory and anti-cancer activity, showing promising results (Kaping, Kalita, Sunn, et al., 2016).
  • Hassan, Hafez, and Osman (2014) worked on 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives, which were evaluated for cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014).

Material Science Applications

  • Aly and El-Mohdy (2015) reported on the functional modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amines, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. This modification led to polymers with potential medical applications, including enhanced thermal stability and biological activities (Aly & El-Mohdy, 2015).

Corrosion Inhibition in Industrial Applications

  • Singh, Ansari, Quraishi, et al. (2020) explored the use of pyrazol derivatives, including methoxyphenyl-based compounds, for corrosion inhibition of N80 steel in acidizing environments. This research is crucial for oil well stimulation in the petroleum industry (Singh, Ansari, Quraishi, et al., 2020).

Future Directions

The study of pyrazole derivatives is a very active area of research, due to their wide range of biological activities. Future research on this specific compound could involve investigating its potential biological activities, optimizing its synthesis process, and studying its physical and chemical properties in more detail .

Properties

IUPAC Name

4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7-10(11(12)14-13-7)8-5-3-4-6-9(8)15-2/h3-6H,1-2H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSXFYAJYMOMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586485
Record name 4-(2-Methoxyphenyl)-5-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895010-58-9
Record name 4-(2-Methoxyphenyl)-5-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
4-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
4-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine
Reactant of Route 4
Reactant of Route 4
4-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine
Reactant of Route 5
Reactant of Route 5
4-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine
Reactant of Route 6
Reactant of Route 6
4-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.